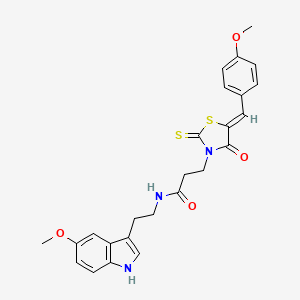![molecular formula C20H21NO4S4 B2611432 N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 896349-23-8](/img/structure/B2611432.png)
N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H21NO4S4 and its molecular weight is 467.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Retinoid X Receptor (RXR)-Selective Agonism
Research into analogues of bexarotene, an FDA-approved treatment for cutaneous T-cell lymphoma, has led to the synthesis of sulfonic acid analogues and novel compounds assessed for selective retinoid X receptor (RXR) agonism. These analogues were evaluated through modeling and various assays for their potential in RXR-dependent pathways, with some showing improved biological selectivity and potency, suggesting enhancements over existing therapeutics for related conditions without focusing on drug use, dosage, or side effects (Heck et al., 2016).
Thromboxane (A2) Receptor Antagonism
In the development of antithromboxane therapies, derivatives of known thromboxane A2 receptor antagonists were synthesized by replacing the carboxylic acid functional group with substituted cyclopentane-1,3-dione (CPD) bioisosteres. This led to the discovery of highly potent new analogues that offer promising leads for the development of treatments against diseases influenced by thromboxane signaling, steering clear of drug-specific administration or adverse effects (Wang et al., 2014).
Antimicrobial Agents
The synthesis of new tetrahydronaphthalene-sulfonamide derivatives showed potent antimicrobial activities against a range of bacterial and fungal pathogens. Through an innovative synthetic route, these compounds were evaluated for their inhibitory activities, with certain derivatives demonstrating significant effectiveness. This exploration provides a groundwork for future antimicrobial agents without touching upon their pharmacological dosages or side effects (Mohamed et al., 2021).
Enzyme Inhibition
A study on sulfonamides derived from indanes and tetralines revealed their inhibitory effects on human carbonic anhydrase isozymes, showcasing the potential of such derivatives in medical applications targeting enzyme activity. Specific compounds exhibited strong inhibition against particular isozymes, indicating their relevance in therapeutic interventions without mentioning specific drug applications or side effects (Akbaba et al., 2014).
Herbicidal Activity
Research into optically active sulfonamide derivatives with a 2-arylsubstituted oxiranylmethyl structure highlighted the importance of stereochemistry in their herbicidal effectiveness. The synthesis of enantiomers and their subsequent testing revealed specific isomers as the active forms, providing insights into the design of more efficient herbicides, avoiding details on usage or negative impacts (Hosokawa et al., 2001).
Safety and Hazards
特性
IUPAC Name |
N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S4/c22-28(23,20-8-4-12-27-20)19(18-7-3-11-26-18)14-21-29(24,25)17-10-9-15-5-1-2-6-16(15)13-17/h3-4,7-13,19,21H,1-2,5-6,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQFPYBSQYYADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

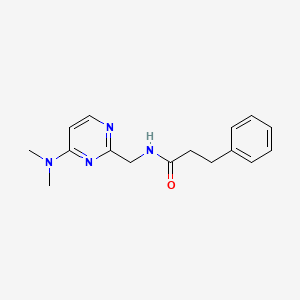
![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2611350.png)
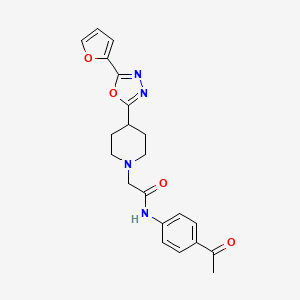


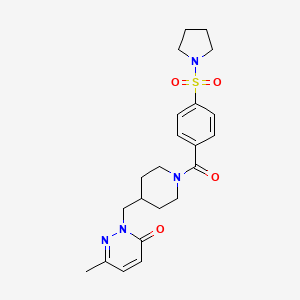
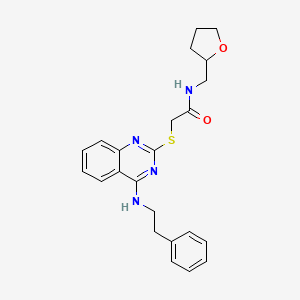
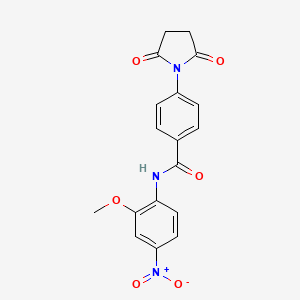
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B2611366.png)
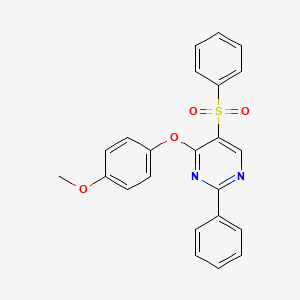
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2611369.png)
![Ethyl ({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-YL}thio)acetate](/img/structure/B2611370.png)
![2-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2611371.png)
